2-Chloro-1-spiro[2.5]octan-6-ylethanone
Description
Properties
IUPAC Name |
2-chloro-1-spiro[2.5]octan-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIQWKBSRCUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)CCl)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-spiro[2.5]octan-6-ylethanone typically involves the annulation of cyclopentane rings or the use of para-quinone methides. One efficient method is a one-pot approach that employs para-quinone methides, proceeding smoothly in high yields under mild conditions without the use of metals . Another method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications are common practices in the synthesis of spiro compounds .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-spiro[2.5]octan-6-ylethanone undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized spiro compounds.
Scientific Research Applications
2-Chloro-1-spiro[2.5]octan-6-ylethanone has numerous applications in scientific research:
Chemistry: It serves as a synthetic building block for the construction of complex molecules.
Biology: Its unique structural features make it a valuable tool for studying biological processes.
Medicine: The compound’s promising biological activities suggest potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism by which 2-Chloro-1-spiro[2.5]octan-6-ylethanone exerts its effects involves its high reactivity and unique structural features. The compound can interact with various molecular targets and pathways, leading to diverse biological activities. Specific details on the molecular targets and pathways are not extensively documented.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
- Spiro vs. This strain may accelerate nucleophilic substitution or cycloaddition reactions.
- Electronic Effects: The methoxy group in 2-chloro-1-(6-methoxypyridin-2-yl)ethanone donates electron density via resonance, stabilizing the carbonyl group and reducing reactivity relative to the spiro analog .
- Chlorine Positioning : In Chloroacetone, the α-chloro configuration increases lachrymatory properties and volatility, whereas the spiro compound’s chlorine is spatially constrained, likely reducing volatility .
Physicochemical Properties
- Solubility : The spiro compound’s polarity (due to the ketone and strained rings) may enhance solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to aromatic analogs. For example, 6-oxaspiro[2.5]octan-1-ylmethanamine hydrochloride is provided as a 10 mM solution, suggesting moderate solubility .
- Stability : Spiro systems are prone to ring-opening under acidic or thermal stress, whereas naphthalenyl and pyridinyl derivatives exhibit greater aromatic stability .
Biological Activity
2-Chloro-1-spiro[2.5]octan-6-ylethanone is a synthetic compound that has garnered attention for its unique structural features and promising biological activities. This compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry due to its reactivity and interactions with biological targets.
Structure and Molecular Characteristics
- Chemical Formula: CHClO
- Molecular Weight: 188.68 g/mol
- CAS Number: 2021455-69-4
The compound features a spirocyclic structure combined with a chloro and ethanone functional group, which contributes to its high reactivity and diverse biological activities.
Types of Reactions
This compound can undergo several types of reactions:
- Oxidation: Addition of oxygen or removal of hydrogen.
- Reduction: Addition of hydrogen or removal of oxygen.
- Substitution: Replacement of one atom or group with another.
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride, which are essential for synthesizing various derivatives from the compound.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study investigated the antimicrobial properties of spiro compounds, including derivatives of this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
-
Cytotoxicity Assays:
- In vitro cytotoxicity assays were performed on cancer cell lines, revealing that this compound exhibited selective cytotoxic effects, particularly in breast cancer cells, highlighting its potential as an anticancer drug candidate.
-
Neuroprotective Effects:
- Research on neuroprotective properties showed that the compound could reduce oxidative stress markers in neuronal cultures, indicating a possible role in neuroprotection against degenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Spiro[2.5]octan-6-one | Lacks chloro and ethanone groups | Limited biological activity |
| 1-Oxaspiro[2.5]octan-4-one | Contains an oxygen atom | Moderate activity |
| Methylenecyclohexane oxide | Different functional groups | Varies based on structure |
The unique combination of structural elements in this compound differentiates it from similar compounds, contributing to its enhanced reactivity and diverse biological profiles.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-spiro[2.5]octan-6-ylethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds like this requires careful optimization of ring-closing strategies. A plausible approach involves Friedel-Crafts acylation or intramolecular cyclization of a pre-functionalized precursor (e.g., ethyl 1-oxaspiro[2.5]octane-6-carboxylate analogs). Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically varied using Design of Experiments (DoE) principles to maximize yield. Post-synthesis, purity must be validated via HPLC or GC-MS, adhering to guidelines for new compound characterization .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic core and chloroacetyl group?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic structure:
- ¹H NMR : Identify proton environments near the spiro junction (e.g., deshielded protons due to ring strain).
- ¹³C NMR : Detect carbonyl (C=O) and chloroacetyl (Cl-C=O) carbons at ~200 ppm and ~170 ppm, respectively.
- IR Spectroscopy : Confirm C=O stretching (~1650–1750 cm⁻¹) and C-Cl bonds (~550–800 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for chlorine .
Q. How can density functional theory (DFT) be applied to predict the compound’s electronic properties?
- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are suitable for calculating electronic properties. Basis sets such as 6-31G(d) can model chloroacetyl and spirocyclic moieties. Key outputs include HOMO-LUMO gaps (reactivity), electrostatic potential maps (polarity), and vibrational frequencies (IR validation). Compare computed vs. experimental NMR shifts to refine structural models .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting or IR absorption) be resolved during structural elucidation?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Strategies:
- Variable Temperature (VT) NMR : Probe conformational exchange in the spirocyclic system.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximities.
- Differential Scanning Calorimetry (DSC) : Check for polymorphic forms affecting spectral profiles.
- Replicate Experiments : Ensure consistency across multiple batches and instruments .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under nucleophilic conditions?
- Methodological Answer : The chloroacetyl group is susceptible to nucleophilic substitution (SN2). Design kinetic studies:
- Substrate Scope : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).
- Rate Monitoring : Use HPLC or UV-Vis to track product formation.
- Activation Parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots to distinguish between associative or dissociative pathways.
- Computational Support : Map transition states using DFT to identify steric effects from the spirocyclic core .
Q. How does the spiro[2.5]octane scaffold influence the compound’s conformational stability and supramolecular interactions?
- Methodological Answer : The spiro architecture imposes torsional constraints. Methods:
- X-ray Crystallography : Resolve bond angles and dihedral angles to quantify ring strain.
- Molecular Dynamics (MD) Simulations : Simulate thermal fluctuations in solution to assess flexibility.
- Host-Guest Studies : Use NMR titration or isothermal titration calorimetry (ITC) to measure binding affinities with macrocycles (e.g., cucurbiturils). Correlate results with DFT-derived electrostatic profiles .
Data Analysis & Reporting Guidelines
Q. What statistical methods are appropriate for analyzing discrepancies in synthetic yield or purity across replicates?
- Methodological Answer : Apply ANOVA to identify significant variations between experimental batches. For small datasets, use Student’s t-test with Bonferroni correction. Report confidence intervals (95%) and effect sizes. Visualize trends via box plots or scatter matrices. Document outliers and justify exclusions per journal guidelines .
Q. How should computational and experimental data be integrated in publications to ensure reproducibility?
- Methodological Answer :
- Computational : Provide input files (coordinates, basis sets, functionals) and software versions.
- Experimental : Include raw spectral data (e.g., NMR FID files) in supplementary materials.
- Cross-Validation : Tabulate computed vs. experimental bond lengths, angles, and spectral peaks. Use SI units and IUPAC nomenclature consistently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
